Cas no 63839-24-7 (6-bromo-2,3-dihydro-1H-indole)

6-bromo-2,3-dihydro-1H-indole structure
6-bromo-2,3-dihydro-1H-indole structure
Nombre del producto:6-bromo-2,3-dihydro-1H-indole
Número CAS:63839-24-7
MF:C8H8NBr
Megavatios:198.05982
MDL:MFCD07371638
CID:502252
PubChem ID:13098379

6-bromo-2,3-dihydro-1H-indole Propiedades químicas y físicas

Nombre e identificación

    • 6-Bromoindoline
    • 1H-Indole, 6-bromo-2,3-dihydro-
    • 6-BROMO-2,3-DIHYDRO-1H-INDOLE
    • 6-BROMO-2,3-DIHYDRO-1H-INDOLEHYDROCHLORIDE
    • FS-3356
    • A8779
    • DTXSID50518084
    • MTSYZAHZABCWMS-UHFFFAOYSA-N
    • SY066259
    • 6-bromo-2,3-dihydroindole
    • FT-0649504
    • AC-27803
    • SCHEMBL1612916
    • 2-oxazolidinone, 3-acetyl-
    • EN300-74713
    • MB04573
    • AKOS006281901
    • 63839-24-7
    • MF7CL4T48E
    • CS-W005428
    • 6-bromo indoline
    • 6-Bromoindoline, AldrichCPR
    • 6-bromo-indoline
    • AM20040933
    • 6- bromoindoline
    • MFCD07371638
    • 6-bromo-2,3-dihydro-1H-indole
    • MDL: MFCD07371638
    • Renchi: InChI=1S/C8H8BrN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2
    • Clave inchi: MTSYZAHZABCWMS-UHFFFAOYSA-N
    • Sonrisas: BrC1=CC=C2CCNC2=C1

Atributos calculados

  • Calidad precisa: 196.98400
  • Masa isotópica única: 196.98401g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 0
  • Complejidad: 126
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: nothing
  • Superficie del Polo topológico: 12Ų
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Punto de ebullición: 266.3°C at 760 mmHg
  • PSA: 12.03000
  • Logp: 2.55510

6-bromo-2,3-dihydro-1H-indole Información de Seguridad

6-bromo-2,3-dihydro-1H-indole Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-bromo-2,3-dihydro-1H-indole PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
BAI LING WEI Technology Co., Ltd.
114739-5G
6-Bromoindoline, 97%
63839-24-7 97%
5G
¥ 1079 2022-04-26
abcr
AB467726-5 g
6-Bromoindoline, min. 95%; .
63839-24-7
5g
€330.70 2023-07-18
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY066259-10g
6-Bromoindoline
63839-24-7 ≥98%
10g
¥959.00 2024-10-08
Enamine
EN300-74713-0.1g
6-bromo-2,3-dihydro-1H-indole
63839-24-7 95%
0.1g
$40.0 2024-05-23
abcr
AB467726-5g
6-Bromoindoline, min. 95%; .
63839-24-7
5g
€167.80 2025-02-11
Chemenu
CM111546-25g
6-bromoindoline
63839-24-7 95%+
25g
$748 2021-08-06
eNovation Chemicals LLC
Y1126029-100g
6-Bromo-2,3-dihydro-1H-indole
63839-24-7 95%
100g
$3355 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0221-10G
6-bromo-2,3-dihydro-1H-indole
63839-24-7 97%
10g
¥ 1,485.00 2023-04-05
Chemenu
CM111546-5g
6-bromoindoline
63839-24-7 95%+
5g
$136 2024-10-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NS469-200mg
6-bromo-2,3-dihydro-1H-indole
63839-24-7 98%
200mg
132.0CNY 2021-07-12

6-bromo-2,3-dihydro-1H-indole Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Catalysts: Aluminum chloride Solvents: Dichloromethane
1.2 Reagents: Bromine Catalysts: Aluminum chloride
Referencia
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Silver sulfate ;  30 min, rt
1.2 Reagents: Bromine ;  30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Referencia
Concerning the preparation of 6-bromotryptamine
Scott Wiens, P.; et al, Tetrahedron, 2021, 85,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
Referencia
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
2.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
Referencia
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetic acid ;  2 h, 15 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
2.1 Reagents: Sulfuric acid ,  Silver sulfate ;  30 min, rt
2.2 Reagents: Bromine ;  30 min, rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Referencia
Concerning the preparation of 6-bromotryptamine
Scott Wiens, P.; et al, Tetrahedron, 2021, 85,

6-bromo-2,3-dihydro-1H-indole Raw materials

6-bromo-2,3-dihydro-1H-indole Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:63839-24-7)6-bromo-2,3-dihydro-1H-indole
A8779
Pureza:99%
Cantidad:25g
Precio ($):317.0